Sideritoflavone

Vue d'ensemble

Description

Sideritoflavone is a naturally occurring flavonoid compound that belongs to the class of polyphenolic plant metabolites. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been isolated from various plant sources, including Baccharis densiflora, and has shown significant potential in scientific research, particularly in the field of cancer treatment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sideritoflavone can be synthesized through the oxidative cyclization of o-hydroxychalcones. This method involves the use of specific reaction conditions to achieve the desired flavonoid structure. The process typically requires the presence of an oxidizing agent and a suitable solvent to facilitate the cyclization reaction .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from plant sources. Modern techniques, such as supercritical fluid extraction and microwave-assisted extraction, are employed to enhance the efficiency and yield of the extraction process. These methods reduce energy and solvent consumption, making them more environmentally friendly compared to conventional extraction techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Sideritoflavone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups of this compound, potentially altering its biological properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound include various oxidation and reduction derivatives, as well as substituted flavonoid compounds. These products may exhibit enhanced or altered biological activities compared to the parent compound .

Applications De Recherche Scientifique

Anticancer Properties

Sideritoflavone exhibits significant anticancer effects, particularly against various types of cancer cells. Research indicates that it has a low IC50 value, demonstrating high cytotoxicity:

- Cell Proliferation Inhibition : In studies involving breast cancer cell lines (JIMT-1), this compound was shown to inhibit cell proliferation effectively at concentrations as low as 2 μM. It induces cell cycle arrest in the G2 phase and promotes DNA damage response, indicated by increased levels of γ-H2A histone family member X, which signifies double-strand breaks in DNA .

- Migration Reduction : this compound also significantly reduces cell migration in wound healing assays, suggesting its potential to inhibit metastasis . The compound activates several signaling pathways, including Wnt and TGF-β, which are crucial for cell movement and proliferation control .

- Combination Therapy Potential : Due to its ability to affect both bulk cancer cells and cancer stem cells without selectively targeting the latter, this compound may be used in combination with other CSC-specific therapies to enhance treatment efficacy .

Pharmacological Activities

Beyond its anticancer properties, this compound has been investigated for various other pharmacological activities:

- Antimicrobial Effects : Extracts containing this compound have demonstrated antimicrobial properties against several pathogens, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation by inhibiting cyclooxygenase enzymes, suggesting its use in treating inflammatory conditions .

Comparative Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound compared to other flavonoids:

| Activity | This compound | Other Flavonoids (e.g., Quercetin) |

|---|---|---|

| Anticancer (IC50 μM) | 2 | 10-50 |

| Cell Cycle Arrest | G2/M phase | G1/S phase |

| Migration Inhibition | Significant | Moderate |

| Antimicrobial | Yes | Yes |

| Anti-inflammatory | Yes | Yes |

Case Studies and Research Findings

Several studies have documented the effects of this compound on different cancer types:

- A study published in F1000Research highlighted that this compound treatment led to reduced proliferation and migration in trastuzumab-resistant breast cancer cells, showcasing its potential role in overcoming drug resistance .

- Another investigation indicated that methanol extracts from Sideritis species containing this compound exhibited anti-proliferative activity against various human cancer cell lines, including HeLa and C6 cells .

Mécanisme D'action

Sideritoflavone exerts its effects through multiple molecular targets and pathways. It induces DNA double-strand breaks, leading to the activation of the c-Myc/Max pathway and subsequent cell cycle arrest at the G2/M phase. This mechanism is particularly effective against cancer cells, as it inhibits their proliferation and migration . Additionally, this compound activates the Wnt and transforming growth factor-beta pathways, further contributing to its anticancer effects .

Comparaison Avec Des Composés Similaires

Sideritoflavone shares structural similarities with other flavonoids, such as 8-methoxycirsilineol and xanthomicrol. it exhibits distinct biological activities and toxicity profiles. For example, 8-methoxycirsilineol is non-toxic at concentrations below 100 micromolar, while this compound is highly toxic at single-digit micromolar concentrations . This unique toxicity profile makes this compound a valuable compound for targeted cancer therapies.

List of Similar Compounds

- 8-Methoxycirsilineol

- Xanthomicrol

- Myricetin

- Genkwanin

- Baicalein

- Luteolin

- Quercetol

- Apigenin

- Kaempferol

- Tricin

This compound’s unique properties and diverse biological activities make it a compound of significant interest in scientific research and potential therapeutic applications.

Activité Biologique

Sideritoflavone is a flavonoid compound primarily isolated from Baccharis densiflora and has garnered attention for its diverse biological activities, particularly in the context of cancer research. This article explores the compound's pharmacological properties, focusing on its effects on cancer cell lines, mechanisms of action, and potential therapeutic applications.

Phytochemical Profile

This compound is characterized by its molecular formula and a molecular weight of 360.31 g/mol. Its structure includes multiple hydroxyl and methoxy groups, contributing to its biological activity. The compound exhibits a melting point of 212°C and a boiling point of approximately 660.4°C at 760 mmHg .

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines, particularly the JIMT-1 breast cancer cell line. Key findings include:

- Cell Proliferation Inhibition : this compound demonstrated significant inhibition of cell proliferation, with an IC50 in the low micromolar range (single-digit μM) .

- Cell Cycle Arrest : Treatment with this compound resulted in G2/M phase cell cycle arrest, indicating its potential to disrupt normal cell cycle progression .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mechanisms involving DNA damage and activation of pro-apoptotic signaling pathways .

The biological activity of this compound is mediated through several molecular pathways:

- Wnt/β-catenin Pathway Activation : this compound treatment led to increased activation of the Wnt signaling pathway, which is crucial for regulating cell proliferation and differentiation .

- TGF-β Signaling Enhancement : The compound also enhanced TGF-β signaling, which plays a role in cell migration and epithelial-to-mesenchymal transition (EMT), processes often implicated in cancer metastasis .

- NF-κB Pathway Modulation : Increased levels of p65/NF-κB were observed in treated cells, suggesting that this compound may influence inflammatory responses associated with tumor progression .

Comparative Toxicity Studies

The following table summarizes the comparative toxicity of this compound against other flavonoids tested on the JIMT-1 cell line:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | <10 | Induces apoptosis; G2/M arrest |

| Xanthomicrol | 50-100 | Moderate cytotoxicity; less effective |

| Other Flavonoids | Varies | Various mechanisms; generally less potent |

Case Studies

- Study on JIMT-1 Cell Line : A study conducted by Sotillo et al. (2021) reported that this compound significantly reduced migration in JIMT-1 cells while enhancing motility through TGF-β signaling pathways. The study emphasized the importance of this flavonoid in potentially inhibiting breast cancer metastasis .

- Antiproliferative Effects : Another investigation highlighted this compound's strong antiproliferative effects across multiple cancer types including head and neck cancers, colorectal, and lung cancers, reinforcing its broad-spectrum anticancer potential .

Propriétés

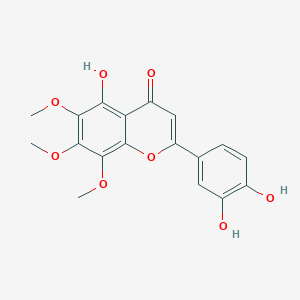

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-16-14(22)13-11(21)7-12(8-4-5-9(19)10(20)6-8)26-15(13)17(24-2)18(16)25-3/h4-7,19-20,22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNUJPINKMRKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90220634 | |

| Record name | Sideritoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sideritiflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70360-12-2 | |

| Record name | Sideritoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70360-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sideritoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070360122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sideritoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sideritiflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197 - 198 °C | |

| Record name | Sideritiflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.